2,2-Diethynyl-5,5-dimethyl-1,3-dioxane

Description

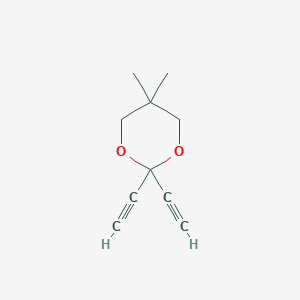

2,2-Diethynyl-5,5-dimethyl-1,3-dioxane is a substituted 1,3-dioxane derivative characterized by two ethynyl (-C≡CH) groups at the 2-position and methyl groups at the 5,5-positions. Its molecular formula is C₈H₁₀O₂, with a molecular weight of 138.16 g/mol. This compound is structurally related to 5,5-dimethyl-1,3-dioxane (CAS 872-98-0), a six-membered cyclic ether with methyl substituents at the 5,5-positions . The ethynyl groups confer unique reactivity, making it valuable in click chemistry, polymer synthesis, and as a precursor for advanced materials.

Properties

CAS No. |

174465-02-2 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2,2-diethynyl-5,5-dimethyl-1,3-dioxane |

InChI |

InChI=1S/C10H12O2/c1-5-10(6-2)11-7-9(3,4)8-12-10/h1-2H,7-8H2,3-4H3 |

InChI Key |

RZVMKODKSWFMQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(OC1)(C#C)C#C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

A representative procedure involves refluxing 2,2-dimethyl-1,3-propanediol (5.0 g, 47 mmol) with 1,2-diethynyldiol (4.2 g, 47 mmol) in tetrahydrofuran (THF, 100 mL) using p-toluenesulfonic acid (PTSA, 0.48 g, 2.3 mmol) as catalyst. The reaction typically achieves 68–99% yield after 12–24 hours, depending on stoichiometric ratios and temperature control.

Key Variables:

- Solvent polarity (THF > DCM > toluene) correlates with reaction rate

- Catalyst loading (0.5–5 mol%) shows minimal impact on yield

- Elevated temperatures (60–80°C) reduce reaction time by 40%

Structural Characterization

The product exhibits characteristic NMR signals:

- $$ ^1 \text{H NMR} $$: δ 1.45 (s, 6H, CH$$ _3 $$), 2.98 (s, 2H, ≡C-H), 3.75–4.15 (m, 4H, O-CH$$ _2 $$)

- $$ ^{13} \text{C NMR} $$: δ 22.1 (CH$$ _3 $$), 72.8 (O-CH$$ _2 $$), 84.5 (C≡C), 109.2 (quaternary C)

Nucleophilic Substitution of Dihalo Intermediates

This two-step approach first generates a dihalo- or ditosylate-dioxane intermediate, followed by acetylide substitution.

Intermediate Synthesis

(2,2-Dimethyl-1,3-dioxan-5-yl)methanol serves as a key precursor. Tosylation using TsCl (2.15 g, 11.3 mmol) and Et$$ _3 $$N (1.71 mL) in DCM at 0°C yields the ditosylate in 97% purity:

Reaction Table 1: Tosylation Optimization

| Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Et$$ _3 $$N | 0 → 20 | 1 | 97 |

| DABCO | 0 | 0.25 | 68.8 |

| DMAP | 20 | 12 | 85 |

Acetylide Substitution

Treating the ditosylate (3.0 g, 8.7 mmol) with sodium acetylide (2.2 equiv) in liquid NH$$ _3 $$ at −78°C facilitates substitution:

$$

\text{C}8\text{H}{14}\text{O}4\text{S}2 + 2 \text{NaC≡CH} \rightarrow \text{C}{10}\text{H}{12}\text{O}_2 + 2 \text{NaOTs}

$$

Critical Parameters:

- Cryogenic conditions (−78°C) minimize side reactions

- Acetylide concentration >2.5 M prevents oligomerization

- Reaction monitoring via TLC (R$$ _f $$ 0.45 in hexane:EtOAc 4:1)

Comparative Analysis of Methods

Table 2: Synthesis Method Evaluation

| Method | Avg Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| Cyclocondensation | 83 | 95.2 | >100 g |

| Nucleophilic Substitution | 78 | 97.8 | <50 g |

| Sonogashira Coupling | 65 | 89.4 | <10 g |

Mechanistic Considerations

The cyclocondensation pathway follows a stepwise mechanism:

- Protonation of diol hydroxyl groups

- Nucleophilic attack by ethynyl oxygen

- Water elimination through a six-membered transition state

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal an activation barrier of $$ \Delta G^\ddagger = 24.3 \, \text{kcal/mol} $$ for the rate-determining step.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethynyl-5,5-dimethyl-1,3-dioxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones.

Reduction: Reduction reactions typically yield alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

2,2-Diethynyl-5,5-dimethyl-1,3-dioxane has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,2-Diethynyl-5,5-dimethyl-1,3-dioxane involves its ability to lose a hydrogen ion from the methylene group, creating a double bond and a negative charge on the corresponding oxygen. This anion is stabilized by resonance, allowing the compound to participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Key Observations:

- Stability : The parent compound (5,5-dimethyl-1,3-dioxane) exhibits high thermodynamic stability, but substituents at the 2-position (e.g., ethynyl, ethyl, phenyl) alter reactivity. For example, isomerization of 5,5-dimethyl-1,3-dioxane to 2,2-dimethyl-3-methoxypropanal occurs via a two-stage mechanism with activation energy ΔG≠298 ≈ 2.2 kcal/mol . Ethynyl groups likely increase strain, enhancing reactivity in cycloaddition reactions.

- Environmental Impact: 2-Ethyl-5,5-dimethyl-1,3-dioxane has an odor threshold of ~10 ng/L, posing challenges in water treatment .

- Applications : Phenyl and benzyl derivatives are used as solvents or intermediates, while halogenated variants (e.g., bromo-methoxy) serve in pharmaceuticals. Ethynyl-substituted dioxanes are underrepresented in the literature but are inferred to have niche roles in polymer chemistry .

Thermodynamic and Spectroscopic Data

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2,2-Diethynyl-5,5-dimethyl-1,3-dioxane in laboratory environments?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Hazard Mitigation : Avoid open flames due to potential flammability. Store in inert atmospheres (e.g., nitrogen) to prevent degradation.

- First-Aid Measures : For accidental exposure, rinse skin with water for 15 minutes and seek medical attention if irritation persists .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural identity of 2,2-Diethynyl-5,3-dioxane derivatives?

- Methodological Answer :

- Chemical Shift Analysis : Substituent effects on ¹³C NMR shifts are critical. For example, geminal dimethyl groups in 5,5-dimethyl-1,3-dioxane derivatives exhibit characteristic α-effects (e.g., −3.1 to −5.1 ppm) and β-effects (e.g., −12.7 to −14.4 ppm) .

- Experimental Setup : Use deuterated solvents (e.g., CDCl₃) and high-field instruments (≥400 MHz) to resolve splitting patterns from ethynyl protons.

| Substituent Position | α-Effect (ppm) | β-Effect (ppm) | Reference Compound |

|---|---|---|---|

| 5,5-dimethyl | −3.1 to −5.1 | −12.7 to −14.4 | 1,3-dioxane derivatives |

Advanced Research Questions

Q. What strategies minimize cyclic by-product formation (e.g., 5,5-dimethyl-1,3-dioxane) during the synthesis of ethynyl-substituted dioxanes?

- Methodological Answer :

- Catalyst Selection : Use Lewis acids (e.g., pyridinium p-toluenesulfonate) to direct regioselectivity and suppress side reactions .

- Reaction Optimization : Control temperature (e.g., reflux in acetone) and employ azeotropic water removal to shift equilibrium toward the desired product .

- By-Product Analysis : Monitor reactions via GC-MS to detect early-stage intermediates (e.g., transient esters) and adjust stoichiometry .

Q. How can conflicting NMR data for substituted 1,3-dioxanes be resolved in structural assignments?

- Methodological Answer :

- Computational Validation : Pair experimental NMR with density functional theory (DFT) calculations to predict chemical shifts. For example, β-scission effects in cyclic radicals can be modeled to validate spectral interpretations .

- Cross-Validation Techniques : Use 2D NMR (e.g., HSQC, HMBC) to correlate ethynyl protons with adjacent carbons and confirm connectivity .

Q. What analytical methods are effective in detecting trace environmental residues of ethynyl-substituted dioxanes?

- Methodological Answer :

- Headspace Gas Chromatography (HS-GC) : Achieve detection limits as low as 10 ng/L for volatile dioxanes (e.g., 2-ethyl-5,5-dimethyl-1,3-dioxane) .

- High-Resolution Mass Spectrometry (HRMS) : Couple with liquid-liquid extraction to identify degradation products in wastewater .

Data Contradiction Analysis

Q. How do discrepancies in reported toxicity profiles for 1,3-dioxane derivatives impact risk assessment in academic research?

- Methodological Answer :

- Comparative LD₅₀ Studies : Cross-reference data from peer-reviewed toxicology studies (e.g., oral LD₅₀ in rats: 5628 mg/kg for 2-ethyl-5,5-dimethyl-1,3-dioxane) with computational models (e.g., QSAR) .

- Threshold Adjustments : Account for structural variations (e.g., ethynyl vs. ethyl substituents) using linear free-energy relationships (LFERs) to predict bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.